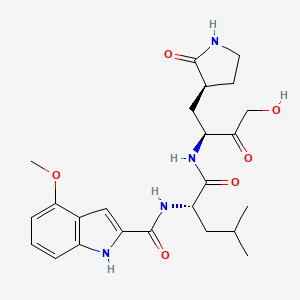

PF-00835231

描述

属性

IUPAC Name |

N-[(2S)-1-[[(2S)-4-hydroxy-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O6/c1-13(2)9-18(23(32)27-17(20(30)12-29)10-14-7-8-25-22(14)31)28-24(33)19-11-15-16(26-19)5-4-6-21(15)34-3/h4-6,11,13-14,17-18,26,29H,7-10,12H2,1-3H3,(H,25,31)(H,27,32)(H,28,33)/t14-,17-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDIMHKWNHMVDJB-WBAXXEDZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1CCNC1=O)C(=O)CO)NC(=O)C2=CC3=C(N2)C=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)C(=O)CO)NC(=O)C2=CC3=C(N2)C=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870153-29-0 | |

| Record name | PF-00835231 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870153290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-00835231 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5R5IQ1D64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of PF-00835231 Against SARS-CoV-2 Mpro

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular mechanism by which PF-00835231, a potent protease inhibitor, exerts its antiviral activity against SARS-CoV-2. It details the inhibitor's interaction with the main protease (Mpro), presents quantitative data on its efficacy, outlines key experimental methodologies, and provides visual representations of the relevant biological and experimental pathways.

Introduction: Targeting the Main Protease of SARS-CoV-2

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) relies on a key enzyme, the main protease (Mpro), also known as the 3C-like protease (3CLpro), for its replication.[1][2] This enzyme is responsible for cleaving the viral polyproteins (pp1a and pp1ab) at multiple sites to release functional non-structural proteins that are essential for viral replication and transcription.[1][3][4] The catalytic site of Mpro contains a crucial Cys-His dyad (Cysteine-145 and Histidine-41). Due to its vital role in the viral life cycle and the absence of close human homologs, Mpro is a primary target for the development of antiviral therapies.

This compound is a potent, broad-spectrum inhibitor of coronavirus Mpro. It was initially designed in response to the 2003 SARS-CoV outbreak and has demonstrated significant inhibitory activity against the Mpro of SARS-CoV-2. This compound serves as the active component of the prodrug lufotrelvir (PF-07304814) and is a precursor to the orally bioavailable nirmatrelvir (PF-07321332), the active ingredient in Paxlovid.

Core Mechanism of Action: Covalent Inhibition

This compound functions as a peptidomimetic, covalent inhibitor of SARS-CoV-2 Mpro. Its mechanism is characterized by a multi-step interaction with the enzyme's active site, culminating in the formation of a stable covalent bond that incapacitates the protease.

-

Binding to the Active Site: The inhibitor is designed to mimic the natural peptide substrate of Mpro, allowing it to fit into the enzyme's substrate-binding pocket.

-

Covalent Bond Formation: The hydroxymethyl ketone (HMK) warhead of this compound forms an irreversible covalent bond with the sulfur atom of the catalytic Cysteine-145 residue in the Mpro active site.

-

Inhibition of Proteolysis: This covalent modification of the active site renders the enzyme inactive, preventing it from cleaving the viral polyproteins.

-

Suppression of Viral Replication: By halting the processing of essential viral proteins, this compound effectively stops the viral replication cycle.

Pre-steady-state kinetic analysis has revealed a two-step binding mechanism for this compound with wild-type Mpro, which is then followed by the formation of the covalent complex.

Quantitative Efficacy Data

The potency of this compound has been quantified through various biochemical and cellular assays. The data highlights its strong inhibition of Mpro enzymatic activity and its potent antiviral effects in cell culture models.

Table 1: In Vitro Enzymatic Inhibition of this compound Against Coronavirus Mpro

| Target Protease | Parameter | Value | Reference |

| SARS-CoV-2 Mpro | IC50 | 0.0086 µM | |

| SARS-CoV-2 Mpro | IC50 | 0.27 nM - 8 nM | |

| SARS-CoV-2 Mpro Mutants (K90R, M49I, G15S, etc.) | IC50 | 1.2 µM - 3.7 µM | |

| Various Coronaviruses Mpro (HCoV-NL63, MERS-CoV, etc.) | Ki | 30 pM - 4 nM |

Table 2: Antiviral Activity of this compound Against SARS-CoV-2 in Cell Culture

| Cell Line | Virus Strain | Parameter | Value | Reference |

| A549+ACE2 | USA-WA1/2020 | EC50 (24h) | 0.221 µM | |

| A549+ACE2 | USA-WA1/2020 | EC50 (48h) | 0.158 µM | |

| A549+ACE2 | USA/NYU-VC-003/2020 | EC50 (24h) | 0.184 µM | |

| VeroE6–enACE2 | Not Specified | EC50 | 0.23 µM | |

| VeroE6-EGFP | Not Specified | EC50 | 0.76 µM | |

| Various Cell Lines | SARS-CoV-2, MERS, etc. | EC50 | 40 nM - 5 µM |

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on established biochemical and virological methodologies.

4.1. Fluorescence Resonance Energy Transfer (FRET) Assay for Mpro Inhibition

This biochemical assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against Mpro.

-

Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. When the peptide is intact, the quencher suppresses the fluorophore's signal. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.

-

Reagents:

-

Recombinantly expressed and purified SARS-CoV-2 Mpro.

-

FRET peptide substrate.

-

Assay Buffer (e.g., Tris-HCl, NaCl, EDTA).

-

Test compound (this compound) in serial dilutions.

-

Positive control inhibitor (e.g., Tannic acid).

-

-

Procedure:

-

The test compound is pre-incubated with Mpro in a 96-well plate.

-

The FRET substrate is added to initiate the enzymatic reaction.

-

Fluorescence intensity is measured over time using a plate reader.

-

Initial reaction velocities are calculated from the linear phase of the signal progression.

-

The percentage of inhibition is plotted against the logarithm of the inhibitor concentration to determine the IC50 value.

-

4.2. Cytopathic Effect (CPE) Assay for Antiviral Activity

This cell-based assay measures the ability of a compound to protect host cells from virus-induced death, thereby determining the half-maximal effective concentration (EC50).

-

Principle: SARS-CoV-2 infection causes visible damage and death (cytopathic effect) in susceptible cell lines. An effective antiviral will prevent or reduce this CPE.

-

Materials:

-

Susceptible host cells (e.g., A549+ACE2, Vero E6).

-

SARS-CoV-2 virus stock.

-

Cell culture medium.

-

Test compound (this compound) in serial dilutions.

-

-

Procedure:

-

Host cells are seeded in 96-well plates.

-

Cells are pre-treated with serial dilutions of the test compound for a set period (e.g., 2 hours).

-

The cells are then infected with a known titer of SARS-CoV-2.

-

After incubation (e.g., 24-48 hours), cell viability is assessed using methods such as crystal violet staining or a colorimetric assay (e.g., MTS).

-

The EC50 value is calculated as the compound concentration that inhibits the viral CPE by 50%.

-

4.3. X-ray Crystallography for Structural Analysis

This technique is used to determine the three-dimensional structure of Mpro in complex with the inhibitor, revealing the precise binding mode.

-

Principle: High-resolution diffraction patterns are generated by bombarding a crystallized protein-inhibitor complex with X-rays. These patterns are used to calculate an electron density map and build an atomic-resolution model of the complex.

-

Procedure:

-

SARS-CoV-2 Mpro is expressed and purified.

-

The purified Mpro is co-crystallized with this compound.

-

Crystals are exposed to a high-intensity X-ray beam.

-

Diffraction data is collected and processed.

-

The resulting structure reveals the covalent bond between the inhibitor and Cys145 and other key interactions within the active site. Crystal structures of SARS-CoV-2 Mpro in complex with this compound have been solved to resolutions as high as 1.86 Å and 2.21 Å.

-

Visualizations of Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows described.

Caption: SARS-CoV-2 Replication and Mpro Inhibition.

Caption: Experimental Workflow for Mpro Inhibitor Evaluation.

Caption: Covalent Inhibition of Mpro by this compound.

Conclusion

This compound is a highly potent and specific inhibitor of the SARS-CoV-2 main protease. Its mechanism of action is centered on the formation of an irreversible covalent bond with the catalytic Cysteine-145 residue, thereby preventing the proteolytic processing of viral polyproteins essential for replication. The extensive quantitative data from biochemical and cellular assays confirms its efficacy against both the wild-type virus and various mutants. The structural insights gained from X-ray crystallography provide a detailed atomic-level understanding of its binding mode, which has been instrumental in the development of subsequent oral antivirals like nirmatrelvir. The robust and broad-spectrum activity of this compound underscores the strategic importance of targeting Mpro for the development of effective pan-coronavirus therapeutics.

References

The Genesis and Trajectory of a Potent 3CL Protease Inhibitor: A Technical Overview of PF-00835231

For Immediate Release

In the global scientific community's relentless pursuit of effective therapeutics against coronaviruses, the discovery and development of PF-00835231, a potent inhibitor of the 3C-like protease (3CLpro), stands as a significant milestone. This technical guide provides an in-depth analysis of the core scientific data and methodologies that have defined the journey of this promising antiviral compound. Initially identified as a potential agent against the severe acute respiratory syndrome coronavirus (SARS-CoV) in 2003, its development was later accelerated in response to the COVID-19 pandemic.[1][2]

This compound is the active component of the intravenously administered phosphate prodrug, lufotrelvir (PF-07304814).[3][4][5] This prodrug design enhances the solubility and bioavailability of this compound, which is rapidly converted to its active form in the body. The primary mechanism of action of this compound is the inhibition of the SARS-CoV-2 3CL protease (also known as the main protease, Mpro), an enzyme crucial for the cleavage of viral polyproteins into functional proteins required for viral replication.

Quantitative Assessment of Inhibitory Potency and Antiviral Efficacy

The inhibitory activity of this compound against the 3CLpro enzyme and its antiviral efficacy in various cell-based assays have been extensively quantified. The following tables summarize the key quantitative data, offering a comparative perspective on its potency.

Table 1: In Vitro 3CLpro Inhibitory Activity of this compound

| Coronavirus 3CLpro | IC50 (nM) | Ki (pM) | Reference |

| SARS-CoV-2 | 0.27 - 8.6 | - | |

| SARS-CoV-1 | 4 | - | |

| MERS-CoV | - | 30 - 4000 | |

| Alpha-coronaviruses (NL63-CoV, PEDV, FIPV) | - | 30 - 4000 | |

| Beta-coronaviruses (HKU4-CoV, HKU5-CoV, HKU9-CoV, MHV-CoV, OC43-CoV, HKU1-CoV) | - | 30 - 4000 | |

| Gamma-coronavirus (IBV-CoV) | - | 30 - 4000 | |

| Rhinovirus HRV3C protease | ~2790 | - | |

| HIV-1 and HCV proteases | >10000 | - |

Table 2: In Vitro Antiviral Efficacy (EC50/EC90) of this compound against SARS-CoV-2

| Cell Line | EC50 (µM) | EC90 (µM) | Notes | Reference |

| A549+ACE2 | 0.158 - 0.442 | - | Statistically more potent than remdesivir in some experiments. | |

| HeLa-ACE2 | 0.13 | 0.4 | - | |

| Vero E6 | 0.27 - 39.7 | 0.48 - 1.6 | Efficacy significantly increased in the presence of a P-gp inhibitor. | |

| VeroE6-enACE2 | 0.27 | 0.48 | In the presence of a P-gp inhibitor. | |

| VeroE6-EGFP | 0.76 | 1.6 | In the presence of a P-gp inhibitor. |

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Dose | Reference |

| Terminal Half-life | 1.7 - 2.0 hours | Human | 500 mg, 700 mg (as PF-07304814) | |

| Plasma Protein Binding (free fraction) | 0.33 - 0.45 | Various animal species | - | |

| Human Plasma Protein Binding | 55.1% | Human | - | |

| LogD7.4 | 1.7 | - | - | |

| Aqueous Solubility | < 0.1 mg/mL | - | - |

Core Experimental Methodologies

The characterization of this compound involved a series of key experiments. The following sections detail the protocols for the primary assays used to determine its efficacy.

Förster Resonance Energy Transfer (FRET)-Based Enzymatic Assay

This assay is employed to determine the in vitro inhibitory activity of compounds against the 3CL protease.

-

Reagents and Materials:

-

Purified recombinant 3CLpro from various coronaviruses.

-

A fluorogenic substrate containing a cleavage site for 3CLpro, flanked by a donor and a quencher fluorophore.

-

This compound dissolved in DMSO to create a stock solution (e.g., 10 mM).

-

Assay buffer.

-

Microplate reader capable of measuring fluorescence.

-

-

Procedure:

-

A serial dilution of this compound is prepared in the assay buffer.

-

The diluted inhibitor is incubated with the 3CLpro enzyme for a defined period (e.g., 30 minutes at 25°C) to allow for binding.

-

The FRET substrate is added to the enzyme-inhibitor mixture to initiate the enzymatic reaction.

-

The fluorescence intensity is monitored over time. In the absence of an inhibitor, the protease cleaves the substrate, separating the donor and quencher and leading to an increase in fluorescence.

-

The rate of fluorescence increase is measured, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.

-

Cell-Based Antiviral Assay (Cytopathic Effect - CPE Assay)

This assay evaluates the ability of a compound to protect cells from the virus-induced cytopathic effect.

-

Cell Lines and Virus:

-

Susceptible host cells such as Vero E6, A549+ACE2, or HeLa-ACE2 are seeded in 96-well plates.

-

SARS-CoV-2 virus stock of a known titer.

-

-

Procedure:

-

Cells are pre-incubated with various concentrations of this compound for a specific duration (e.g., 2 hours) before infection.

-

The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

After a 1-hour incubation period to allow for viral entry, the virus-containing medium is removed and replaced with fresh medium containing the corresponding concentration of the inhibitor.

-

The plates are incubated for a period of 24 to 48 hours.

-

Cell viability is assessed using methods such as crystal violet staining or a cell viability reagent (e.g., CellTiter-Glo).

-

The EC50 value (the concentration of the compound that protects 50% of cells from CPE) is determined from the dose-response curve.

-

Time-of-Drug-Addition Assay

This experiment helps to pinpoint the stage of the viral life cycle that is inhibited by the drug.

-

Procedure:

-

Synchronized infection of susceptible cells with SARS-CoV-2 is performed.

-

The inhibitor (this compound) is added at different time points relative to the infection (before, during, and at various times after).

-

The level of viral replication is quantified at a fixed time point post-infection (e.g., by measuring viral RNA levels via RT-qPCR or by staining for viral antigens).

-

The results indicate the window of opportunity during which the drug is effective, providing insights into its mechanism of action. For this compound, its early time of action is consistent with its role as a 3CLpro inhibitor.

-

Visualizing the Path to Inhibition

To better understand the discovery and mechanism of this compound, the following diagrams illustrate key conceptual frameworks.

References

- 1. Is this compound a Pan-SARS-CoV-2 Mpro Inhibitor? A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aps.anl.gov [aps.anl.gov]

- 3. Safety, Tolerability, and Pharmacokinetics of Intravenous Doses of PF-07304814, a Phosphate Prodrug Protease Inhibitor for the Treatment of SARS-CoV-2, in Healthy Adult Participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of a Novel Inhibitor of Coronavirus 3CL Protease for the Potential Treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Binding Affinity of PF-00835231 with the SARS-CoV-2 Main Protease

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of PF-00835231, a potent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as the 3C-like protease (3CLpro). The main protease is a critical enzyme in the viral life cycle, making it a prime target for antiviral therapeutics. Understanding the binding affinity and mechanism of action of inhibitors like this compound is paramount for the development of effective COVID-19 treatments.

Quantitative Binding Affinity Data

This compound demonstrates high-affinity binding to the SARS-CoV-2 main protease, as evidenced by numerous in vitro studies. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). A lower value for these parameters indicates a higher binding affinity and greater potency of the inhibitor.

Table 1: In Vitro Inhibitory Activity of this compound against SARS-CoV-2 Main Protease (Wild-Type)

| Parameter | Value (nM) | Assay Type | Reference |

| IC50 | 0.27 | Biochemical Assay | [1] |

| IC50 | 6.9 | Biochemical Assay | [2] |

| IC50 | 8.6 | FRET Assay | [3][4] |

| Ki | 0.27 | Biochemical Assay | [2] |

Table 2: Inhibitory Activity (IC50) of this compound against SARS-CoV-2 Mpro Mutants

| Mutant | IC50 (µM) | Reference |

| G15S | 1.2 - 3.7 | |

| M49I | 1.2 - 3.7 | |

| Y54C | 1.2 - 3.7 | |

| K90R | 1.2 - 3.7 | |

| P132H | 1.2 - 3.7 | |

| S46F | 1.2 - 3.7 | |

| V186F | 1.2 - 3.7 |

Table 3: Broad-Spectrum Activity of this compound against other Coronaviral Main Proteases

| Coronavirus | Protease | Ki (nM) | Reference |

| SARS-CoV | 3CLpro | 4 | |

| HCoV-NL63 | 3CLpro | 0.03 - 4 | |

| HCoV-229E | 3CLpro | 0.03 - 4 | |

| PEDV | 3CLpro | 0.03 - 4 | |

| FIPV | 3CLpro | 0.03 - 4 | |

| HKU4-CoV | 3CLpro | 0.03 - 4 | |

| HCoV-OC43 | 3CLpro | 0.03 - 4 | |

| HCoV-HKU1 | 3CLpro | 0.03 - 4 |

Mechanism of Action

This compound is a covalent inhibitor that targets the catalytic cysteine residue (Cys145) in the active site of the SARS-CoV-2 main protease. The inhibitor forms a covalent bond with the sulfur atom of the cysteine, thereby irreversibly inactivating the enzyme and halting the viral replication process.

Caption: Covalent inhibition of SARS-CoV-2 Mpro by this compound.

Experimental Protocols

Accurate determination of binding affinity is crucial for the evaluation of potential inhibitors. The following are detailed protocols for commonly employed assays.

Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assay

This is a widely used method for high-throughput screening of protease inhibitors.

1. Reagent Preparation:

-

Assay Buffer: 20 mM HEPES pH 7.1, 720 mM sodium citrate, 1 mM EDTA, 1 mM TCEP, and 0.005% BSA.

-

Enzyme Solution: Recombinant SARS-CoV-2 Mpro is diluted in the assay buffer to a final concentration of 100 pM.

-

Substrate Solution: A FRET substrate is prepared in the assay buffer to a final concentration of 5 µM.

-

Inhibitor Solutions: A serial dilution of this compound is prepared in DMSO and then further diluted in the assay buffer.

2. Assay Procedure:

-

The Mpro enzyme is pre-incubated with varying concentrations of this compound for 30 minutes at room temperature.

-

The enzymatic reaction is initiated by the addition of the FRET substrate.

-

The fluorescence intensity is monitored over time. Cleavage of the FRET substrate by Mpro separates a fluorophore and a quencher, leading to an increase in fluorescence.

3. Data Analysis:

-

The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: FRET-based assay workflow for Mpro inhibitor screening.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the kinetics of binding interactions.

1. Immobilization of Mpro:

-

Recombinant SARS-CoV-2 Mpro is covalently immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

2. Binding Analysis:

-

A series of dilutions of this compound are prepared in a suitable running buffer.

-

The inhibitor solutions are injected over the sensor surface at a constant flow rate.

-

The change in the SPR signal, measured in response units (RU), is monitored over time, corresponding to the binding of the inhibitor to Mpro.

-

Following the association phase, the running buffer is injected to monitor the dissociation of the inhibitor.

3. Data Analysis:

-

The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model).

-

The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka. A lower KD value signifies a higher binding affinity.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

1. Sample Preparation:

-

The SARS-CoV-2 Mpro and this compound are prepared in the same buffer to minimize heat of dilution effects.

-

The Mpro solution is placed in the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe.

2. Titration:

-

Small aliquots of the inhibitor are incrementally injected into the Mpro solution.

-

The heat released or absorbed during the binding event is measured after each injection.

3. Data Analysis:

-

The raw data is integrated to obtain the heat change per injection.

-

These values are then plotted against the molar ratio of the inhibitor to the protein.

-

The resulting isotherm is fitted to a binding model to determine the binding affinity (Ka, which is the inverse of KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Conclusion

This compound is a highly potent, broad-spectrum inhibitor of the SARS-CoV-2 main protease and other coronaviral proteases. Its high binding affinity, demonstrated through various in vitro assays, and its covalent mechanism of action make it a significant compound in the ongoing research and development of antiviral therapies for COVID-19. The experimental protocols detailed in this guide provide a framework for the accurate and reproducible assessment of this and other Mpro inhibitors.

References

Structural Basis for PF-00835231 Inhibition of 3CLpro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular interactions underpinning the inhibition of the 3C-like protease (3CLpro), a critical enzyme in the life cycle of coronaviruses, by the potent inhibitor PF-00835231. Understanding this mechanism is pivotal for the development of broad-spectrum antiviral therapeutics.

Introduction: The Role of 3CLpro in Viral Replication

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a viral cysteine protease essential for the replication of coronaviruses, including SARS-CoV-2.[1][2][3] Following infection of a host cell, the viral RNA is translated into two large polyproteins, pp1a and pp1ab. 3CLpro is responsible for cleaving these polyproteins at multiple sites to release functional non-structural proteins (NSPs) that are necessary for viral replication and transcription.[1][2] Due to its critical role and high degree of conservation among coronaviruses, 3CLpro is a prime target for antiviral drug design. This compound, originally developed as an inhibitor for the SARS-CoV 3CLpro, has demonstrated potent inhibitory activity against the 3CLpro of SARS-CoV-2 and other coronaviruses.

Mechanism of Inhibition: A Structural Perspective

The inhibitory activity of this compound against 3CLpro is rooted in its ability to bind tightly and specifically to the enzyme's active site. X-ray crystallography studies have revealed the precise molecular interactions that govern this inhibition.

The SARS-CoV-2 3CLpro is a homodimer, with each protomer consisting of three domains. The active site is located in a cleft between Domain I and Domain II. This compound acts as a covalent inhibitor, forming a covalent bond with the catalytic cysteine residue (Cys145) in the active site of 3CLpro. This covalent modification effectively and irreversibly inactivates the enzyme, thereby halting the processing of the viral polyproteins and inhibiting viral replication.

Key structural features of the interaction include:

-

Covalent Bonding: The nitrile warhead of this compound is attacked by the catalytic cysteine, leading to the formation of a covalent bond.

-

Substrate-Binding Pocket Occupancy: The inhibitor is designed to mimic the natural substrate of 3CLpro, allowing it to fit snugly into the substrate-binding pocket.

-

Hydrogen Bonding and Hydrophobic Interactions: Various moieties of the this compound molecule form extensive hydrogen bonds and hydrophobic interactions with the amino acid residues lining the active site, contributing to its high binding affinity and specificity.

The structural details elucidated from co-crystal structures of this compound in complex with 3CLpro provide a blueprint for the rational design of next-generation inhibitors with improved potency and pharmacokinetic properties.

Caption: Mechanism of 3CLpro inhibition by this compound.

Quantitative Analysis of Inhibitory Potency

The inhibitory activity of this compound has been quantified against 3CLpro from various coronaviruses. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters that measure the potency of an inhibitor.

| Target Protease | Inhibitor | IC50 (μM) | Ki (nM) | Reference |

| SARS-CoV-2 3CLpro | This compound | 0.0086 | - | |

| SARS-CoV-2 3CLpro (K90R mutant) | This compound | 1.2 - 3.7 | - | |

| SARS-CoV-2 3CLpro (M49I mutant) | This compound | 1.2 - 3.7 | - | |

| SARS-CoV-2 3CLpro (G15S mutant) | This compound | 1.2 - 3.7 | - | |

| SARS-CoV-2 3CLpro (V186F mutant) | This compound | 1.2 - 3.7 | - | |

| SARS-CoV-2 3CLpro (P132H mutant) | This compound | 1.2 - 3.7 | - | |

| SARS-CoV-2 3CLpro (Y54C mutant) | This compound | 1.2 - 3.7 | - | |

| SARS-CoV 3CLpro | This compound | - | 4 | |

| HCoV-NL63 3CLpro | This compound | - | 0.03 - 4 | |

| HCoV-229E 3CLpro | This compound | - | 0.03 - 4 | |

| MERS-CoV 3CLpro | This compound | - | - |

Experimental Protocols

Fluorescence Resonance Energy Transfer (FRET) Assay for Inhibitory Activity

This assay is commonly used to determine the enzymatic activity of proteases and the potency of their inhibitors.

Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by 3CLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.

Detailed Methodology:

-

Reagents and Buffers:

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

-

Enzyme: Purified recombinant 3CLpro.

-

Substrate: A FRET peptide substrate, for example, DABCYL-KTSAVLQ↓SGFRKME-EDANS, where ↓ indicates the cleavage site.

-

Inhibitor: this compound dissolved in DMSO.

-

-

Procedure:

-

The reaction is typically performed in a 96-well or 384-well plate format.

-

A solution of 3CLpro in assay buffer is pre-incubated with varying concentrations of this compound (or DMSO as a control) for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 30°C) to allow for inhibitor binding.

-

The enzymatic reaction is initiated by the addition of the FRET substrate.

-

The fluorescence intensity is monitored over time using a plate reader with appropriate excitation and emission wavelengths for the fluorophore-quencher pair.

-

-

Data Analysis:

-

The initial velocity of the reaction is calculated from the linear phase of the fluorescence increase.

-

The percentage of inhibition for each inhibitor concentration is determined by comparing the reaction velocity in the presence of the inhibitor to the control (DMSO).

-

The IC50 value is calculated by fitting the dose-response curve of inhibition percentage versus inhibitor concentration to a suitable equation (e.g., the four-parameter logistic equation).

-

X-ray Crystallography for Structural Determination

This technique is used to determine the three-dimensional atomic structure of the 3CLpro-PF-00835231 complex.

Principle: A highly ordered crystal of the protein-inhibitor complex is grown and then diffracted with a focused X-ray beam. The diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be modeled.

Detailed Methodology:

-

Protein Expression and Purification: Recombinant 3CLpro is expressed in a suitable system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.

-

Co-crystallization:

-

The purified 3CLpro is incubated with an excess of this compound to ensure complete binding.

-

The protein-inhibitor complex is then concentrated to a suitable level for crystallization.

-

Crystallization screening is performed using various commercially available or custom-made screens to identify conditions (e.g., precipitant, pH, temperature) that promote crystal growth. The hanging drop or sitting drop vapor diffusion method is commonly employed.

-

-

Data Collection:

-

A suitable crystal is cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source. The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction spots.

-

-

Structure Solution and Refinement:

-

The diffraction data are processed to determine the unit cell dimensions and space group.

-

The structure is solved using molecular replacement, using a known structure of 3CLpro as a search model.

-

The initial model is refined against the experimental data, and the inhibitor molecule is built into the electron density map.

-

The final structure is validated for its geometric quality and agreement with the experimental data. The coordinates are then deposited in the Protein Data Bank (PDB).

-

Caption: Experimental workflow for determining the structural basis of inhibition.

Conclusion

The structural and biochemical data presented in this guide provide a comprehensive understanding of the mechanism by which this compound inhibits 3CLpro. The detailed molecular interactions revealed by X-ray crystallography highlight the key determinants for potent and specific inhibition. This knowledge is invaluable for the ongoing efforts to develop novel and broad-spectrum antiviral agents targeting this critical viral enzyme. The provided experimental protocols serve as a foundational reference for researchers engaged in the characterization of protease inhibitors.

References

- 1. Structural basis for the inhibition of coronaviral main proteases by this compound: Crystal structures of M pro and M pro mutants bound to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

PF-00835231 has emerged as a potent and broad-spectrum inhibitor of the coronavirus 3C-like protease (3CLpro), a critical enzyme for viral replication. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and the experimental methodologies used for its characterization. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of antiviral therapeutics.

Introduction

The global health landscape has been significantly impacted by coronavirus outbreaks, most notably the COVID-19 pandemic caused by SARS-CoV-2. This has underscored the urgent need for effective broad-spectrum antiviral agents. The viral main protease, 3CLpro (or Mpro), is an attractive target for antiviral drug development due to its essential role in processing viral polyproteins and its high degree of conservation across various coronaviruses.[1][2][3][4] this compound, a covalent inhibitor of 3CLpro, was initially designed in response to the 2003 SARS-CoV epidemic and has since demonstrated potent activity against a wide range of coronaviruses, including SARS-CoV-2.[5] This document details the scientific data supporting the development of this compound as a promising antiviral candidate.

Mechanism of Action

This compound functions as a competitive inhibitor of the coronavirus 3CLpro. It forms a covalent bond with the catalytic cysteine residue in the active site of the enzyme, thereby blocking its proteolytic activity. This inhibition prevents the processing of the viral polyproteins p1a and p1ab into functional non-structural proteins that are essential for viral replication and transcription. The high degree of conservation of the 3CLpro enzyme across different coronaviruses is the basis for the broad-spectrum activity of this compound. Time-of-drug-addition experiments have confirmed that this compound acts at an early stage of the viral life cycle, consistent with its role as a protease inhibitor.

References

- 1. news-medical.net [news-medical.net]

- 2. A comparative analysis of SARS-CoV-2 antivirals characterizes 3CLpro inhibitor this compound as a potential new treatment for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Review of preclinical data of PF-07304814 and its active metabolite derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Review of preclinical data of PF-07304814 and its active metabolite derivatives against SARS-CoV-2 infection [frontiersin.org]

- 5. journals.asm.org [journals.asm.org]

PF-00835231: A Potent Inhibitor of Viral Replication Through 3CL Protease Targeting

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PF-00835231 has emerged as a significant antiviral candidate, demonstrating potent inhibition of viral replication, particularly against coronaviruses such as SARS-CoV-2. This small molecule inhibitor targets the viral 3C-like protease (3CLpro), an enzyme essential for the proteolytic processing of viral polyproteins and subsequent formation of the viral replication complex. This guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its evaluation, and a summary of its in vitro efficacy.

Introduction

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a highly conserved cysteine protease among coronaviruses. It plays a critical role in the viral life cycle by cleaving the large polyproteins (pp1a and pp1ab) translated from the viral RNA genome into functional non-structural proteins (NSPs). This proteolytic processing is an indispensable step for the assembly of the viral replicase-transcriptase complex, which is responsible for viral RNA replication and transcription. The high degree of conservation and the absence of a close human homolog make 3CLpro an attractive target for antiviral drug development.

This compound is a potent and selective inhibitor of coronavirus 3CLpro.[1][2] It was initially designed in response to the 2003 SARS-CoV epidemic.[3] Due to the high similarity between the 3CLpro of SARS-CoV and SARS-CoV-2 (96% amino acid identity and 100% identity in the catalytic pocket), this compound has been identified as a promising therapeutic agent for COVID-19.[3] It is the active metabolite of the prodrug lufotrelvir (PF-07304814), which is designed to improve the compound's pharmacokinetic properties.

Mechanism of Action

This compound functions as a competitive inhibitor of the 3CLpro. It binds to the active site of the enzyme, preventing it from cleaving the viral polyproteins. This inhibition halts the viral replication process at an early stage, as the necessary viral enzymes and structural proteins are not released and assembled. The interaction between this compound and the 3CLpro active site is highly specific, contributing to its potent inhibitory activity.

Quantitative Data on In Vitro Efficacy

The antiviral activity of this compound has been evaluated in various in vitro assays, demonstrating potent inhibition of different coronaviruses. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values are summarized below.

Table 1: Antiviral Activity (EC50) of this compound against SARS-CoV-2

| Cell Line | Virus Strain | EC50 (µM) | Incubation Time (h) | Reference |

| A549+ACE2 | USA-WA1/2020 | 0.221 | 24 | [4] |

| A549+ACE2 | USA-WA1/2020 | 0.158 | 48 | |

| A549+ACE2 | USA/NYU-VC-003/2020 | 0.184 | 24 | |

| Vero E6 | SARS-CoV-2 | 39.7 | - | |

| Vero E6-enACE2 | Washington strain 1 | 0.23 (with P-gp inhibitor) | - | |

| Vero E6-EGFP | Belgium/GHB-03021/2020 | 0.76 (with P-gp inhibitor) | - |

Note: The efficacy of this compound in Vero E6 cells is significantly affected by the P-glycoprotein (P-gp) efflux transporter. The addition of a P-gp inhibitor markedly increases its apparent potency.

Table 2: 3CLpro Inhibition (IC50) of this compound

| Protease Source | IC50 | Reference |

| SARS-CoV-2 3CLpro | 0.27 nM | |

| SARS-CoV-1 3CLpro | 4 nM | |

| Rhinovirus HRV3C protease | ~2.79 µM | |

| HIV-1 protease | >10 µM | |

| HCV protease | >10 µM | |

| SARS-CoV-2 Mpro mutants | 1.2 - 3.7 µM |

Experimental Protocols

FRET-Based 3CLpro Inhibition Assay

This biochemical assay measures the ability of this compound to inhibit the enzymatic activity of purified 3CLpro using a Förster Resonance Energy Transfer (FRET) substrate.

Materials:

-

Purified recombinant SARS-CoV-2 3CLpro

-

FRET substrate peptide (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans)

-

Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

This compound (or other test compounds) dissolved in DMSO

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Add 2 µL of the diluted compound solution to the wells of a 384-well plate.

-

Add 18 µL of a solution containing 3CLpro (final concentration ~15 nM) in assay buffer to each well.

-

Incubate the plate at room temperature for 60 minutes to allow the compound to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 10 µL of the FRET substrate (final concentration ~25 µM) to each well.

-

Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) at regular intervals for 30-60 minutes at 37°C.

-

The rate of substrate cleavage is determined by the increase in fluorescence over time.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Determine the IC50 value by fitting the dose-response curve using a suitable software.

Cell-Based Antiviral Cytopathic Effect (CPE) Assay

This assay determines the ability of this compound to protect host cells from virus-induced cell death (cytopathic effect).

Materials:

-

Permissive host cell line (e.g., A549+ACE2 or Vero E6)

-

Cell culture medium (e.g., DMEM with 2% FBS)

-

SARS-CoV-2 virus stock

-

This compound (or other test compounds) dissolved in DMSO

-

96-well clear-bottom plates

-

Crystal Violet staining solution (0.5% w/v in 20% methanol)

-

Methanol

-

Plate reader

Procedure:

-

Seed host cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C, 5% CO2.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the overnight culture medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a "cells only" control (no virus, no compound) and a "virus only" control (virus, no compound).

-

Infect the cells by adding SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.

-

Incubate the plate for 48-72 hours at 37°C, 5% CO2, until significant CPE is observed in the "virus only" control wells.

-

Carefully remove the medium and fix the cells with 100 µL of 10% formalin for 30 minutes.

-

Wash the plate with water and stain the cells with 100 µL of Crystal Violet solution for 20 minutes.

-

Thoroughly wash the plate with water to remove excess stain and allow it to air dry.

-

Solubilize the stain by adding 100 µL of methanol to each well.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration compared to the "cells only" and "virus only" controls.

-

Determine the EC50 value by plotting the percentage of CPE inhibition against the compound concentration.

Conclusion

This compound is a highly potent and specific inhibitor of the coronavirus 3CLpro, a critical enzyme in the viral replication cycle. Its demonstrated in vitro efficacy against SARS-CoV-2 and other coronaviruses underscores its potential as a broad-spectrum antiviral agent. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and evaluation of this compound and other 3CLpro inhibitors in the pursuit of effective antiviral therapies. Further research, including in vivo studies and clinical trials, is essential to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to PF-00835231: A Potent Coronavirus 3CL Protease Inhibitor

For: Researchers, Scientists, and Drug Development Professionals

Abstract

PF-00835231 is a potent, peptidomimetic, covalent inhibitor of the coronavirus 3C-like protease (3CLpro), an enzyme essential for viral replication. Initially developed in response to the 2003 SARS-CoV outbreak, it has been repurposed and extensively studied for its strong antiviral activity against SARS-CoV-2, the causative agent of COVID-19.[1][2] this compound is the active metabolite of the investigational intravenous prodrug lufotrelvir (PF-07304814).[3][4] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is a complex small molecule characterized by an indolecarboxamide, a leucine derivative, and a pyrrolidinone moiety, culminating in a hydroxymethyl ketone warhead that covalently binds to the target protease.[3]

| Property | Value | Reference |

| IUPAC Name | N-[(2S)-1-[[(2S)-4-hydroxy-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide | |

| Molecular Formula | C₂₄H₃₂N₄O₆ | |

| Molecular Weight | 472.53 g/mol | |

| CAS Number | 870153-29-0 | |

| SMILES | CC(C)C--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)CO | |

| InChIKey | QDIMHKWNHMVDJB-WBAXXEDZSA-N |

Mechanism of Action

The primary target of this compound is the main protease (Mpro) or 3CL protease (3CLpro) of coronaviruses. This cysteine protease is critical for the viral life cycle as it processes large viral polyproteins (p1a/p1ab) into functional non-structural proteins (NSPs), including the RNA-dependent RNA polymerase (RdRp) and the protease itself, which are essential for forming the viral replication and transcription complex.

This compound acts as a covalent inhibitor. Its hydroxymethyl ketone group forms a covalent bond with the catalytic cysteine residue (Cys145) in the active site of the 3CLpro. This irreversible binding blocks the enzyme's activity, thereby halting the polyprotein processing and ultimately suppressing viral replication. The high degree of conservation of the 3CLpro active site across a wide range of coronaviruses contributes to the broad-spectrum activity of this compound.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Is this compound a Pan-SARS-CoV-2 Mpro Inhibitor? A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C24H32N4O6 | CID 11561899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

PF-00835231: A Technical Whitepaper on a Potent SARS-CoV-2 Main Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of PF-00835231, a potent, covalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as the 3C-like protease (3CLpro). Originally developed in response to the first SARS-CoV outbreak, this compound has been repurposed and fundamentally advanced our therapeutic strategy against COVID-19. Its mechanism, preclinical efficacy, and pharmacokinetic profile establish it as a critical antiviral agent. Due to low oral bioavailability, its development has primarily proceeded through two key prodrugs: the intravenous phosphate prodrug PF-07304814 (Lufotrelvir) and the oral prodrug Nirmatrelvir (PF-07321332) , the active component of the authorized oral therapeutic, Paxlovid. This guide details the core science underpinning this compound's potential as a COVID-19 therapeutic.

Mechanism of Action

The SARS-CoV-2 main protease is an enzyme essential for viral replication.[1] Following translation of the viral RNA, Mpro is responsible for cleaving the large viral polyproteins (pp1a and pp1ab) at multiple specific sites to release functional non-structural proteins (nsps), which are required to form the viral replication and transcription complex.[1] As this protease has no close human analogues, it represents an ideal target for antiviral therapy.[2]

This compound acts as an irreversible inhibitor by forming a covalent bond with the catalytic cysteine residue (Cys145) within the Mpro active site.[3] This action effectively blocks the enzyme's proteolytic activity, halting the processing of the viral polyproteins and thereby inhibiting viral replication.[2] Structural studies reveal that the inhibitor fits snugly into the enzyme's substrate-binding pocket, with hydrogen bonds forming between the compound and key residues such as His41, Gly143, and His163, ensuring high-affinity binding and specificity.

References

- 1. A Comparative Analysis of SARS-CoV-2 Antivirals Characterizes 3CLpro Inhibitor this compound as a Potential New Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review of preclinical data of PF-07304814 and its active metabolite derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis for the inhibition of coronaviral main proteases by this compound: Crystal structures of M pro and M pro mutants bound to this compound - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PF-00835231 In Vitro Antiviral Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-00835231 is a potent and broad-spectrum inhibitor of the coronavirus 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2][3] This enzyme is critical for viral replication, processing viral polyproteins into functional non-structural proteins.[4][5] Inhibition of 3CLpro by this compound effectively blocks this process, thereby suppressing viral propagation. Initially designed as an inhibitor for the SARS-CoV 3CLpro, its relevance has been re-established due to the high degree of similarity (96%) in the 3CLpro enzyme between SARS-CoV and SARS-CoV-2. This compound serves as the active metabolite of the investigational prodrug PF-07304814. These application notes provide detailed protocols for assessing the in vitro antiviral efficacy and cytotoxicity of this compound.

Mechanism of Action

This compound functions as a competitive inhibitor of the 3CLpro. It binds to the active site of the enzyme, preventing the cleavage of viral polyproteins. This disruption of the viral replication cycle is the basis for its antiviral activity against a range of coronaviruses. Time-of-drug-addition studies confirm that this compound acts at an early stage of the viral life cycle, consistent with its role as a 3CLpro inhibitor.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound have been evaluated in various cell lines against several coronaviruses. The following tables summarize the key quantitative data.

Table 1: Enzymatic Inhibition of 3CLpro (Mpro) by this compound

| Target Protease | IC50 Value | Reference |

| SARS-CoV-2 3CLpro | 0.0086 µM | |

| SARS-CoV-2 3CLpro | 0.27 nM - 8 nM | |

| SARS-CoV-1 3CLpro | 4 nM | |

| Rhinovirus HRV3C Protease | ~2.79 µM | |

| HIV-1 Protease | >10 µM | |

| HCV Protease | >10 µM |

Table 2: Antiviral Activity (EC50) of this compound against SARS-CoV-2

| Cell Line | Virus Strain | EC50 Value | Time Point | Reference |

| A549+ACE2 | USA-WA1/2020 | 0.221 µM | 24 h | |

| A549+ACE2 | USA-WA1/2020 | 0.158 µM | 48 h | |

| A549+ACE2 | USA-WA1/2020 | 0.422 µM | 24 h | |

| A549+ACE2 | USA-WA1/2020 | 0.344 µM | 48 h | |

| A549+ACE2 | USA/NYU-VC-003/2020 | 0.184 µM | 24 h | |

| Vero E6 | Not Specified | 0.27 µM | Not Specified | |

| Various (A549, Calu-1, Vero E6, etc.) | Wuhan, Washington, Belgium strains | 24.7 nM - 88.9 µM | Not Specified |

Table 3: Cytotoxicity (CC50) of this compound

| Cell Line | CC50 Value | Incubation Time | Reference |

| A549+ACE2 | >10 µM | 24 h / 48 h | |

| Vero 76 | 452 µM | 66 h | |

| MRC-5 | Not specified | 4 days |

Experimental Protocols

Two key in vitro assays are detailed below: a Cytopathic Effect (CPE) Reduction Assay to determine antiviral efficacy and a Cell Viability Assay to assess cytotoxicity.

Protocol 1: SARS-CoV-2 Antiviral Assay (CPE Reduction / High-Content Imaging)

This protocol is designed to quantify the ability of this compound to inhibit SARS-CoV-2-induced cytopathic effect or viral protein expression in a suitable host cell line.

1. Materials and Reagents

-

Cell Line: A549 cells stably expressing ACE2 (A549+ACE2).

-

Virus: SARS-CoV-2 (e.g., USA-WA1/2020 strain).

-

Compound: this compound, dissolved in DMSO to create a stock solution.

-

Culture Medium: Appropriate complete media for A549+ACE2 cells.

-

Assay Plates: Black-wall, 96-well plates suitable for imaging.

-

Reagents for Fixation & Staining: 10% Formalin solution, primary antibody against SARS-CoV-2 N protein, and a corresponding secondary antibody conjugated to a fluorophore.

-

Instrumentation: High-content imager, automated liquid handler (recommended), standard cell culture incubator (37°C, 5% CO2).

2. Experimental Workflow Diagram

Caption: Workflow for the in vitro antiviral activity assay.

3. Step-by-Step Procedure

-

Cell Seeding: Seed A549+ACE2 cells into black-wall 96-well plates at a density that results in 70-80% confluency on the day of infection. Incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would span from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest compound dose.

-

Compound Treatment: Remove the old medium from the cell plates and add the medium containing the diluted compound or vehicle control. Pre-treat the cells for 2 hours at 37°C.

-

Virus Infection: Infect the cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI), for example, 0.425.

-

Virus Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus entry.

-

Post-Infection Treatment: After the 1-hour incubation, carefully remove the virus inoculum. Add fresh culture medium containing the corresponding concentrations of this compound or vehicle control.

-

Incubation: Incubate the plates for 24 to 48 hours at 37°C.

-

Fixation: After the incubation period, fix the cells by adding a 10% formalin solution for at least 30 minutes.

-

Immunostaining and Imaging: Wash the fixed cells and perform standard immunofluorescence staining for a viral antigen (e.g., SARS-CoV-2 nucleocapsid protein). Acquire images using a high-content automated microscope.

-

Data Analysis: Quantify the number of infected cells per well. Plot the percentage of infection relative to the vehicle control against the log of the compound concentration. Calculate the 50% effective concentration (EC50) using a non-linear regression model (e.g., 4-parameter logistic curve).

Protocol 2: Cytotoxicity Assay (e.g., CellTiter-Glo®)

This protocol determines the concentration at which this compound induces cell death. It is performed in parallel with the antiviral assay on uninfected cells.

1. Materials and Reagents

-

Cell Line: A549+ACE2 cells (or other relevant cell lines like Vero 76, MRC-5).

-

Compound: this compound, dissolved in DMSO.

-

Culture Medium: Appropriate complete media.

-

Assay Plates: Standard 96-well, clear-bottom plates.

-

Reagents for Viability: CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar (e.g., XTT, Neutral Red).

-

Instrumentation: Luminometer or spectrophotometer compatible with the chosen viability assay.

2. Experimental Workflow Diagram

Caption: Workflow for the in vitro cytotoxicity assay.

3. Step-by-Step Procedure

-

Cell Seeding: Seed cells in 96-well plates at the same density as for the antiviral assay. Include wells for "cells only" (no compound) and "blank" (no cells) controls. Incubate overnight.

-

Compound Preparation and Treatment: Prepare and add serial dilutions of this compound to the cells, mirroring the concentrations used in the antiviral assay.

-

Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48 hours) to ensure a direct comparison.

-

Assay Measurement: Following incubation, perform the cell viability assay according to the manufacturer's protocol (e.g., for CellTiter-Glo®, add the reagent, incubate, and measure luminescence).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control wells. Plot the viability percentage against the log of the compound concentration. Determine the 50% cytotoxic concentration (CC50) using a non-linear regression model.

Conclusion

The provided protocols and data offer a comprehensive guide for the in vitro evaluation of this compound. As a potent inhibitor of the SARS-CoV-2 3CLpro, it demonstrates significant antiviral activity at nanomolar to low-micromolar concentrations with low cytotoxicity in relevant cell models. These assays are fundamental for further preclinical development and for comparing the efficacy of novel 3CLpro inhibitors.

References

- 1. Structural basis for the inhibition of coronaviral main proteases by this compound: Crystal structures of M pro and M pro mutants bound to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: PF-00835231 Solubility and Preparation for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-00835231 is a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme in the viral replication cycle.[1][2][3] Its efficacy in inhibiting viral replication in vitro and in animal models has made it a significant compound in COVID-19 research.[2] Proper handling, including correct solubilization and preparation, is paramount for obtaining reliable and reproducible results in cell-based assays. These application notes provide detailed protocols for the solubilization of this compound and its preparation for use in cellular assays.

Solubility Profile

Understanding the solubility of this compound is crucial for preparing stock solutions and experimental media. The compound is a moderately lipophilic, neutral molecule with limited aqueous solubility.[4] Detailed solubility information is summarized in the table below.

| Solvent | Concentration | Notes |

| In Vitro | ||

| DMSO | ≥ 250 mg/mL (≥ 529.07 mM) | Ultrasonic treatment may be needed. |

| DMSO | 95 mg/mL (201.04 mM) | Use fresh DMSO as moisture can reduce solubility. |

| Ethanol | 95 mg/mL | |

| Water | Insoluble | |

| In Vivo Formulations | ||

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (≥ 4.40 mM) | A clear solution is obtained. |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (≥ 4.40 mM) | A clear solution is obtained. |

| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (≥ 4.40 mM) | A clear solution is obtained. |

| 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | 4.75 mg/mL (10.05 mM) | A clear solution is obtained. |

| 5% DMSO, 95% Corn Oil | 0.590 mg/mL (1.25 mM) | A clear solution is obtained. |

Experimental Protocols

Preparation of Stock Solutions

High-concentration stock solutions are essential for serial dilutions in cell-based assays. Given its high solubility, DMSO is the recommended solvent for preparing stock solutions of this compound.

Materials:

-

This compound powder

-

Anhydrous/fresh DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional)

Protocol:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex the solution vigorously until the powder is completely dissolved.

-

If dissolution is slow, sonicate the solution for short intervals in an ultrasonic bath.

-

Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solutions at -20°C for up to one month or at -80°C for up to six months.

Preparation of Working Solutions for Cell-Based Assays

Working solutions are prepared by diluting the high-concentration stock solution into a cell culture medium.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented as required for the specific cell line.

-

Sterile tubes for dilution.

Protocol:

-

Thaw a vial of the this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations for the assay.

-

It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).

-

For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of stock solution to 999 µL of cell culture medium).

-

Gently mix the working solutions by pipetting or inverting the tubes.

-

The freshly prepared working solutions are now ready to be added to the cells in the assay plate.

Visualizations

Signaling Pathway: Inhibition of SARS-CoV-2 Replication

Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.

Experimental Workflow: Preparation for Cell-Based Assays

Caption: Workflow for preparing this compound stock and working solutions.

Antiviral Activity and Cell-Based Assay Considerations

This compound has demonstrated potent antiviral activity against SARS-CoV-2 in various cell lines, including A549, Calu-1, and Vero E6 cells. In a typical antiviral assay, cells are pre-treated with various concentrations of this compound before being infected with the virus. The antiviral efficacy is then determined at specific time points post-infection (e.g., 24 or 48 hours) by measuring endpoints such as viral load or cytopathic effect.

Example Assay Protocol Outline:

-

Seed cells (e.g., A549+ACE2) in a 96-well plate.

-

The following day, replace the medium with fresh medium containing serially diluted this compound.

-

Incubate for a short period (e.g., 2 hours) before infection.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

After the infection period (e.g., 1 hour), remove the virus-containing medium and add back the medium with the corresponding this compound concentrations.

-

Incubate for 24 or 48 hours.

-

Fix the cells and quantify the infection level, for example, by staining for a viral protein.

These detailed notes and protocols are designed to facilitate the effective use of this compound in research settings, ensuring accuracy and reproducibility in experimental outcomes.

References

Application Notes and Protocols for PF-00835231 Time-of-Addition Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-00835231 is a potent and selective inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro). This enzyme is essential for the viral life cycle, as it cleaves the viral polyproteins into functional non-structural proteins required for viral replication.[1][2][3] Understanding the precise timing of a drug's action is critical for its development and for elucidating the viral replication cycle. Time-of-addition studies are a fundamental virological tool used to determine the specific stage of the viral life cycle that is inhibited by an antiviral compound.[4][5]

These application notes provide a detailed protocol for conducting time-of-addition experiments with this compound to pinpoint its inhibitory window against SARS-CoV-2. The protocol is based on established methodologies and published studies involving this compound.

Principle of the Time-of-Addition Assay

The time-of-addition assay involves adding an antiviral compound at various time points before, during, and after viral infection of cultured cells. By observing at which time points the drug loses its efficacy, researchers can deduce the step in the viral replication cycle that is being targeted. For instance, a drug that inhibits viral entry will only be effective if added early in the infection process. Conversely, a drug that targets a later stage, such as viral assembly, will retain its efficacy even when added several hours after infection has begun.

For this compound, a 3CLpro inhibitor, it is expected to act after the virus has entered the cell and begun translating its genomic RNA into polyproteins. Therefore, the drug should remain effective when added shortly after viral entry, but its efficacy will diminish as the polyprotein processing is completed.

Key Reagents and Materials

| Reagent/Material | Recommended Specifications |

| Cell Line | A549 cells expressing human ACE2 (A549+ACE2) |

| Virus | SARS-CoV-2 (e.g., USA-WA1/2020 strain) |

| Test Compound | This compound |

| Control Compounds | Neutralizing Monoclonal Antibody (Entry inhibitor), GC-376 (3CLpro inhibitor), Remdesivir (RdRp inhibitor) |

| Cell Culture Medium | DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin |

| Assay Plates | 96-well, black-walled, clear-bottom plates for imaging |

| Detection Reagents | Anti-SARS-CoV-2 Nucleocapsid (N) protein antibody, Secondary antibody conjugated to a fluorescent dye (e.g., Alexa Fluor 488), DAPI (for nuclear staining) |

| Instrumentation | High-content imaging system, Biosafety Level 3 (BSL-3) facility |

Experimental Protocol

This protocol is designed to determine the inhibitory window of this compound on the SARS-CoV-2 life cycle in A549+ACE2 cells.

1. Cell Seeding:

-

Seed A549+ACE2 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

-

Incubate the plate at 37°C with 5% CO2 overnight.

2. Compound Preparation:

-

Prepare stock solutions of this compound and control compounds (Neutralizing Antibody, GC-376, Remdesivir) in a suitable solvent (e.g., DMSO).

-

On the day of the experiment, prepare serial dilutions of each compound in cell culture medium to achieve the desired final concentrations. The final concentration should be at a level that provides maximal inhibition, as determined from prior dose-response experiments (e.g., 3 µM for this compound).

3. Time-of-Addition Experiment:

-

The core of the experiment is to add the compounds at different time points relative to the viral infection. A typical time course is as follows: -1h, 0h, 1h, 2h, 3h, and 4h post-infection.

-

-1h Time Point: Add the compounds to the cells 1 hour before adding the virus.

-

0h Time Point (Co-addition): Add the compounds and the virus to the cells simultaneously.

-

Post-infection Time Points (1h, 2h, 3h, 4h):

-

To synchronize the infection, pre-incubate the virus with the cells at 4°C for 1 hour to allow for attachment but not entry.

-

After the 1-hour pre-incubation, wash the cells to remove unbound virus and add fresh, pre-warmed medium. This marks the 0h time point.

-

Add the compounds at 1, 2, 3, and 4 hours after this point.

-

4. Viral Infection:

-

Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) that results in a detectable level of infection within one replication cycle (approximately 12 hours in A549+ACE2 cells).

-

Include a "virus control" (no compound) and a "cell control" (no virus, no compound) on each plate.

5. Incubation:

-

Incubate the plate at 37°C with 5% CO2 for a total of 12 hours from the start of the infection (0h time point).

6. Endpoint Analysis (Immunofluorescence):

-

At 12 hours post-infection, fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100).

-

Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

-

Incubate the cells with a primary antibody against the SARS-CoV-2 Nucleocapsid (N) protein.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody and DAPI for nuclear staining.

-

Acquire images using a high-content imaging system.

-

Quantify the percentage of infected cells (N protein-positive) relative to the total number of cells (DAPI-positive).

Data Presentation

The quantitative data from the time-of-addition study should be summarized in a table for clear comparison. The results should be expressed as the percentage of viral inhibition at each time point, normalized to the virus control.

| Time of Addition (hours post-infection) | % Inhibition - Neutralizing Ab | % Inhibition - this compound | % Inhibition - GC-376 | % Inhibition - Remdesivir |

| -1 | 100 | 100 | 100 | 100 |

| 0 | 100 | 100 | 100 | 100 |

| 1 | < 50 | 100 | 100 | 100 |

| 2 | < 10 | ~50 | ~50 | ~50 |

| 3 | 0 | < 20 | < 20 | < 20 |

| 4 | 0 | < 10 | < 10 | < 10 |

Note: The data in this table is hypothetical and for illustrative purposes, based on expected outcomes from published studies.

Visualization of Experimental Workflow and Viral Life Cycle

To further clarify the experimental design and the targeted viral life cycle stage, the following diagrams are provided.

References

- 1. A comparative analysis of SARS-CoV-2 antivirals characterizes 3CLpro inhibitor this compound as a potential new treatment for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. journals.asm.org [journals.asm.org]

- 4. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring PF-00835231 Efficacy in Vero E6 Cells

Introduction

PF-00835231 is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2][3] This enzyme is critical for the cleavage of viral polyproteins into functional non-structural proteins, a process essential for viral replication.[2][3] Therefore, this compound represents a promising therapeutic agent against COVID-19. Vero E6 cells, a kidney epithelial cell line from an African green monkey, are highly permissive to SARS-CoV-2 infection and are a commonly used in vitro model for studying viral replication and antiviral drug efficacy.

These application notes provide detailed protocols for evaluating the antiviral efficacy of this compound against SARS-CoV-2 in Vero E6 cells. The protocols cover cytotoxicity assessment, inhibition of viral cytopathic effect (CPE), and viral load reduction assays.

Mechanism of Action of this compound

This compound targets the catalytic dyad of the SARS-CoV-2 3CLpro. By inhibiting this protease, the drug prevents the processing of the viral polyproteins (pp1a and pp1ab) into their mature, functional forms. This disruption of the viral replication and transcription complex ultimately halts the production of new viral particles.

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound against SARS-CoV-2 in Vero E6 Cells

| Strain | Assay Type | EC50 (µM) | EC90 (µM) | Notes | Reference |

| WA1 | CPE | 39.7 | - | ||

| GHB-03021 | CPE | 88.9 | - | ||

| WA1 | CPE | 0.23 | 0.48 | With 2 µM P-gp inhibitor (CP-100356) | |

| GHB-03021 | CPE | 0.76 | 1.6 | With 2 µM P-gp inhibitor (CP-100356) | |

| Mutant Viruses | - | ~0.09 | - | - |

EC50: Half-maximal effective concentration. EC90: 90% effective concentration. CPE: Cytopathic Effect. P-gp: P-glycoprotein.

Table 2: In Vitro Inhibitory Activity of this compound against Coronaviral 3CL Proteases

| Protease | IC50 (nM) | Reference |

| SARS-CoV-2 3CLpro | 0.27 | |

| SARS-CoV-1 3CLpro | 4 |

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

Cell Culture and Virus Propagation

Materials:

-

Vero E6 cells (ATCC CRL-1586)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

SARS-CoV-2 isolate (e.g., USA-WA1/2020)

Protocol:

-

Culture Vero E6 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Passage cells every 3-4 days or when they reach 80-90% confluency.

-

Propagate SARS-CoV-2 by infecting a T175 flask of confluent Vero E6 cells at a multiplicity of infection (MOI) of 0.01.

-

Incubate for 48-72 hours or until significant cytopathic effect (CPE) is observed.

-

Harvest the supernatant, centrifuge to remove cell debris, and store viral stocks at -80°C.

-

Determine the viral titer using a plaque assay or TCID50 assay.

Cytotoxicity Assay

Objective: To determine the concentration range of this compound that is non-toxic to Vero E6 cells.

Protocol:

-

Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

-

Prepare serial dilutions of this compound in DMEM with 2% FBS.

-

Remove the culture medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated cell control.

-